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Compound of Interest

Compound Name: NPEC-caged-LY 379268

Cat. No.: B1191880 Get Quote

Executive Summary
This guide details the operational parameters for the two-photon (2P) photolysis of NPEC-
caged-LY 379268, a spatially restricted probe for Group II metabotropic glutamate receptors

(mGluR2/3). Unlike standard glutamate uncaging (e.g., MNI-Glu) which targets fast ionotropic

receptors, uncaging LY 379268 requires distinct temporal optical patterns to activate the

slower, G-protein-coupled signaling cascades effectively.

Key Technical Specifications:

Target: mGluR2/3 (Presynaptic inhibition, LTD induction).

Caging Group: NPEC (1-(2-nitrophenyl)ethyl carboxy).

Optimal 2P Wavelength: 720–740 nm.

Uncaging Mode: Pulse trains (required for G-protein recruitment).

Chemical & Photophysical Profile
Compound Architecture
NPEC-caged-LY 379268 consists of the potent mGluR2/3 agonist LY 379268 protected by a 1-

(2-nitrophenyl)ethyl (NPEC) group. The NPEC moiety masks the carboxylic acid function
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essential for receptor binding. Upon irradiation, the NPEC group undergoes a Norrish Type II

photocleavage, releasing the active agonist and a nitroso-ketone byproduct.

Parameter Specification

Chemical Name

(1R,4R,5S,6R)-4-((E)-(hydroxy(1-(2-

nitrophenyl)ethoxy)methylene)amino)-2-

oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Molecular Weight ~380.31 g/mol

Solubility
Soluble to 100 mM in 1.1 eq. NaOH; <50 mM in

water alone.

1P Abs Max ~260 nm (with significant tailing to 360 nm).

2P Abs Max 720 nm (Functional range: 700–750 nm).

Quantum Yield (lower than MNI, requires higher

power/duration).

Photolysis Mechanism
The uncaging process is non-linear.[1] Two near-infrared photons (720 nm) are absorbed

simultaneously to mimic the transition energy of one UV photon (360 nm).

NPEC-caged-LY 379268
(Inactive)

Excited State
(S1)

2P Excitation
(720 nm) Aci-Nitro

Intermediate
ISC / H-Abstraction

LY 379268
(Active Agonist)

Hydrolysis
(ms timescale)

Nitroso-Acetophenone
(Byproduct)

Click to download full resolution via product page

Figure 1: Photochemical pathway of NPEC uncaging. The reaction yields the active agonist LY

379268 and a byproduct upon 720 nm excitation.
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Stock Solution Preparation
Critical Step: NPEC-caged-LY 379268 is an acid. Direct dissolution in water is slow.

Weighing: Weigh out 1–5 mg of solid.

Solubilization: Add 1.1 equivalents of NaOH (0.1 M or 1 M stock) to the solid. Vortex

immediately. The solution should become clear.

Neutralization: Slowly add dilute HCl or buffer (HEPES/PBS) to adjust pH to 7.2–7.4.

Warning: Do not leave at pH > 9 for extended periods to prevent spontaneous hydrolysis.

Storage: Aliquot into light-protected tubes (amber or foil-wrapped) and store at -20°C. Stable

for 3 months.

Bath Application
Working Concentration: 50 µM – 200 µM in ACSF (Artificial Cerebrospinal Fluid).

Circulation: Can be bath-applied (recirculated) or locally perfused via a puffer pipette to

conserve compound.

Ambient Light: Perform all experiments in a darkened room or under red light (>600 nm) to

avoid background uncaging.

Two-Photon Uncaging Protocol
Unlike ionotropic receptors (AMPA/NMDA) which respond to millisecond glutamate pulses,

mGluRs are G-protein coupled and often require sustained occupancy (100s of ms to seconds)

to trigger downstream signaling (e.g., LTD).

Optical Setup
Laser Source: Mode-locked Ti:Sapphire laser (e.g., Mai Tai, Chameleon).

Wavelength: Tuned to 720 nm.

Note: 720 nm is optimal for NPEC. 740 nm is acceptable but efficiency drops by ~30%.
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Objective: High NA (>0.9) water immersion objective (40x or 60x) to maximize photon flux

density.

Stimulation Parameters
Parameter Setting Rationale

Wavelength 720 nm
Peak 2P cross-section for

NPEC group.

Power (at sample) 15 – 25 mW

Higher power needed than

MNI-Glu due to lower quantum

yield.

Pulse Duration 5 – 20 ms
Single pulses are often

insufficient for mGluRs.

Train Protocol 10–50 pulses @ 10–50 Hz
Crucial: mGluR activation often

requires temporal integration.

Spot Size Diffraction limited (~0.4 µm)
Point-uncaging at spine heads

or presynaptic boutons.

Experimental Workflow: mGluR-LTD Induction
This workflow describes inducing Long-Term Depression (LTD) by uncaging LY 379268 at

presynaptic terminals.

Baseline Recording: Establish a stable EPSC baseline (10 mins) using electrical stimulation

(0.1 Hz).

Wash-in: Perfuse 100 µM NPEC-caged-LY 379268 for 5–10 minutes. Monitor baseline for

"leak" (spontaneous depression indicating hydrolysis).

Target Selection: Identify a presynaptic bouton or dendritic spine using a morphological dye

(e.g., Alexa 594).

Uncaging Train:

Position laser spot 0.5 µm from the membrane.
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Deliver Train: 50 pulses at 20 Hz (2.5 s total duration) or a continuous 1-second scan over

the region.

Power: Start at 15 mW; increase if no effect is observed.

Readout: Resume electrical stimulation. Measure EPSC amplitude. A successful protocol

typically yields a 20–30% reduction in EPSC amplitude (LTD) within 10–20 minutes.
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Figure 2: Workflow for mGluR2/3-dependent LTD induction using NPEC-caged-LY 379268.
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Common Failure Modes
No Effect:

Cause: Insufficient uncaging duration. mGluRs are slow.

Fix: Switch from single pulses to 1-second trains or scan the laser over the bouton surface

(ROI scanning) to recruit more receptors.

Run-down/Spontaneous Depression:

Cause: Compound hydrolysis or background light.

Fix: Check stock pH (must be neutral). Ensure recording chamber is shielded from

ambient light.

Neurotoxicity:

Cause: High laser power (>30 mW) causing thermal damage.

Fix: Verify cell health by monitoring input resistance (

). If

changes >20%, discard cell.

Control Experiments
To validate that the observed effect is due to LY 379268 and not laser damage or artifacts:

No-Compound Control: Run the exact laser protocol without the caged compound in the

bath. No change in EPSC should occur.

Antagonist Block: Pre-incubate with LY 341495 (1 µM), a selective Group II antagonist. This

should completely block the uncaging-induced LTD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1191880?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

